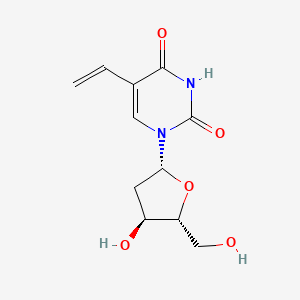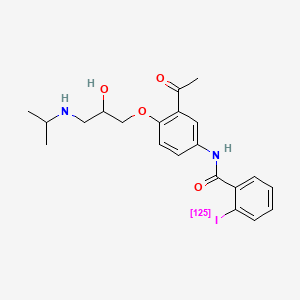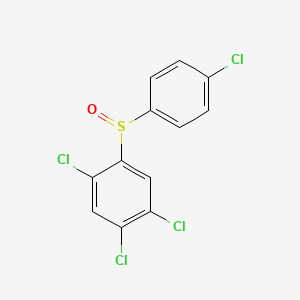
5-Vinyl-2'-deoxyuridine
描述
5-Vinyl-2’-deoxyuridine is a synthetic analog of thymidine, a nucleoside that is a building block of DNA. This compound has garnered significant interest due to its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its ability to incorporate into DNA during replication, making it a valuable tool for studying DNA synthesis and cell proliferation.
作用机制
Target of Action
The primary target of 5-Vinyl-2’-deoxyuridine is the DNA in the cells. It is incorporated into the DNA during the S-phase of the cell cycle . The compound acts as a replacement for thymidine, a natural analog, in the DNA .
Mode of Action
5-Vinyl-2’-deoxyuridine interacts with its target, the DNA, by incorporating itself into the replicating DNA . This results in vinyl-functionalized DNA . The compound’s interaction with its target leads to changes in the DNA structure, which can be detected and used for various research and therapeutic applications .
Biochemical Pathways
The biochemical pathway affected by 5-Vinyl-2’-deoxyuridine involves the synthesis of DNA. The compound is used to measure de novo DNA synthesis during the S-phase of the cell cycle . The downstream effects of this pathway include changes in the DNA structure, which can affect the function and behavior of the cells .
Pharmacokinetics
It is known that the compound is cell permeable , which allows it to enter the cells and interact with the DNA
Result of Action
The result of the action of 5-Vinyl-2’-deoxyuridine is the creation of vinyl-functionalized DNA . This modified DNA can be detected via specific techniques, allowing researchers to monitor DNA synthesis . The molecular and cellular effects of the compound’s action are dependent on the specific context and application.
Action Environment
The action, efficacy, and stability of 5-Vinyl-2’-deoxyuridine can be influenced by various environmental factors. For instance, the compound is stable under ambient temperature for short term exposure (up to 1 week cumulative), but it is recommended to be stored at -20 °C . Furthermore, the compound’s solubility in DMSO and methanol can affect its distribution and action in the cellular environment.
生化分析
Biochemical Properties
5-Vinyl-2’-deoxyuridine plays a crucial role in biochemical reactions, particularly in the context of DNA synthesis. It can be used as a substitute for thymidine during the S-phase of the cell cycle, allowing researchers to monitor DNA replication. The compound is cell-permeable and integrates into replicating DNA, where it can be detected using bioorthogonal chemistry techniques such as alkene-tetrazine ligation 5-Vinyl-2’-deoxyuridine interacts with various enzymes and proteins involved in DNA replication, including DNA polymerases, which incorporate it into the DNA strand in place of thymidine .
Cellular Effects
The incorporation of 5-Vinyl-2’-deoxyuridine into cellular DNA has several effects on cellular processes. It influences cell function by allowing the visualization of DNA synthesis and replication dynamics. In HeLa cells, for example, 5-Vinyl-2’-deoxyuridine has been used to label newly synthesized DNA, enabling researchers to study cell division and DNA replication with high spatial and temporal resolution . This compound can also impact cell signaling pathways and gene expression by altering the DNA structure and its interactions with regulatory proteins .
Molecular Mechanism
At the molecular level, 5-Vinyl-2’-deoxyuridine exerts its effects through its incorporation into DNA. Once integrated, it can participate in bioorthogonal reactions, such as the inverse electron-demand Diels-Alder (IEDDA) ligation with tetrazines . This reaction allows for the specific labeling of DNA with fluorescent or biotinylated probes, facilitating the study of DNA dynamics and interactions. The presence of the vinyl group in 5-Vinyl-2’-deoxyuridine also enables unique binding interactions with biomolecules, potentially affecting enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of 5-Vinyl-2’-deoxyuridine can change over time in laboratory settings. The compound is relatively stable when stored at -20°C, with a shelf life of up to 12 months . Its stability can be affected by exposure to ambient temperatures for extended periods. In vitro studies have shown that 5-Vinyl-2’-deoxyuridine can be incorporated into DNA during cell division, and its effects on cellular function can be observed over multiple cell cycles . Long-term studies in vivo have indicated that the compound can persist in the DNA of dividing cells, allowing for extended monitoring of DNA synthesis and cellular processes .
Dosage Effects in Animal Models
The effects of 5-Vinyl-2’-deoxyuridine vary with different dosages in animal models. At lower doses, the compound can be effectively incorporated into DNA without causing significant toxicity . At higher doses, it may exhibit toxic effects, potentially disrupting normal cellular functions and leading to adverse outcomes. Studies in animal models have shown that the compound can be used to monitor DNA synthesis and cell proliferation, but careful dosage control is necessary to avoid toxicity .
Metabolic Pathways
5-Vinyl-2’-deoxyuridine is involved in metabolic pathways related to DNA synthesis and repair. It is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA by DNA polymerases . The compound can also interact with other enzymes involved in nucleotide metabolism, potentially affecting metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells, 5-Vinyl-2’-deoxyuridine is transported and distributed through mechanisms similar to those of natural nucleosides. It is taken up by nucleoside transporters and incorporated into DNA during replication . The compound’s distribution within tissues can be influenced by its interactions with binding proteins and transporters, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Vinyl-2’-deoxyuridine is primarily within the nucleus, where it is incorporated into replicating DNA . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific nuclear compartments or organelles. This localization is crucial for its role in monitoring DNA synthesis and studying cellular processes at the subcellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Vinyl-2’-deoxyuridine typically involves the palladium-catalyzed C-H olefination of uridine or deoxyuridine. This method provides an efficient and environmentally friendly approach to producing C5-alkene modified uracil/uridine-containing derivatives . The reaction is carried out under oxidative conditions, often using palladium acetate as the catalyst and a suitable oxidant such as copper(II) acetate .
Industrial Production Methods
While specific industrial production methods for 5-Vinyl-2’-deoxyuridine are not extensively documented, the palladium-catalyzed C-H olefination method mentioned above is scalable and can be adapted for larger-scale production. This method’s efficiency and atom economy make it suitable for industrial applications.
化学反应分析
Types of Reactions
5-Vinyl-2’-deoxyuridine undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [4 + 2] and [2 + 4] cycloaddition reactions with dienes and dienophiles.
Bioorthogonal Reactions: It is used in bioorthogonal “Click” reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines.
Common Reagents and Conditions
Cycloaddition Reactions: These reactions typically involve the use of maleimides or tetrazines as reactants.
Bioorthogonal Reactions: These reactions are performed in aqueous media, making them suitable for biological applications.
Major Products Formed
The major products formed from these reactions include various cycloadducts and conjugates that can be used for further biological studies and applications .
科学研究应用
5-Vinyl-2’-deoxyuridine has a wide range of scientific research applications:
DNA Synthesis Studies: It is used as a replacement for other nucleoside analogs like 5-Bromo-2’-deoxyuridine to measure de novo DNA synthesis during the S-phase of the cell cycle.
Cell Proliferation Studies: Its ability to incorporate into replicating DNA makes it a valuable tool for studying cell proliferation.
Bioorthogonal Chemistry: It is used in bioorthogonal labeling of nucleic acids, allowing for the visualization and study of DNA and RNA in living cells.
Antiviral Research: It has been studied for its antiviral properties, particularly against herpes simplex virus.
相似化合物的比较
5-Vinyl-2’-deoxyuridine can be compared with other nucleoside analogs, such as:
5-Bromo-2’-deoxyuridine: Another thymidine analog used for studying DNA synthesis and cell proliferation.
5-Ethynyl-2’-deoxyuridine: Similar to 5-Vinyl-2’-deoxyuridine, it is used for DNA synthesis studies but also requires a copper catalyst for its reactions.
5-Iodo-2’-deoxyuridine: Known for its antiviral properties, particularly against herpes simplex virus.
The uniqueness of 5-Vinyl-2’-deoxyuridine lies in its ability to undergo bioorthogonal reactions without the need for a copper catalyst, making it more suitable for biological applications where copper toxicity is a concern .
属性
IUPAC Name |
5-ethenyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h2,4,7-9,14-15H,1,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAQOXBNCODRSI-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970866 | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-ethenyl-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55520-67-7 | |
| Record name | 5-Vinyl-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55520-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Vinyl-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055520677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-ethenyl-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-VINYLDEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87V72AT994 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 5-Vinyl-2'-deoxyuridine is C11H14N2O5. Its molecular weight is 254.24 g/mol.
ANone: While specific spectroscopic data is not provided in the provided research articles, this compound's structure has been confirmed by X-ray crystallography. [] This technique provides valuable information about the compound's three-dimensional structure and atomic arrangement.
ANone: Research indicates that the incorporation of this compound into oligonucleotides does not induce significant structural changes or compromise the stability of the DNA helix. [] This finding is supported by circular dichroism (CD) and melting temperature (Tm) measurements. [] Additionally, the phosphodiester backbone of oligonucleotides containing this compound demonstrates resistance to hydrolysis, further suggesting its compatibility with DNA structure. []
ANone: Yes, this compound serves as a valuable tool in bioorthogonal click chemistry reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction. [, , , ] This reaction allows for the selective and efficient labeling of VdU-modified DNA with tetrazine-conjugated probes. [, ] The VdU-tetrazine reaction is rapid and orthogonal to other commonly used bioorthogonal reactions, expanding its utility in bioconjugation applications. []
ANone: Studies have shown that modifications to the 5-vinyl group can significantly impact the antiviral activity of this compound analogs. For example, replacing the vinyl group with a 2-bromovinyl group resulted in (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR), a compound exhibiting significantly higher potency against herpes simplex virus (HSV) compared to this compound. [, ] In contrast, the Z-isomer of BrVUdR displayed substantially reduced activity, highlighting the importance of stereochemistry in antiviral potency. [, ]
ANone: Research has shown that the C-5 substituent in 2'-deoxyuridine analogs plays a crucial role in determining their cytotoxic activity. [] Specifically, the presence of a 5-(1-hydroxy-2,2-diiodoethyl) substituent was found to impart significant cytotoxicity, comparable to the chemotherapeutic drug melphalan. []
ANone: Research suggests that this compound and its iodohydrin derivatives exhibit a high affinity for the nucleoside transport system in murine erythrocytes. [] This finding indicates that these compounds are likely good permeants of cell membranes and can be effectively transported into cells. []
ANone: While this compound itself shows moderate antiviral activity, its analogs have demonstrated promising antiviral effects. For instance, (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR) exhibited potent activity against both HSV-1 and HSV-2. [, ] Additionally, a 5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridine analog displayed potent anti-HSV-1 activity, comparable to acyclovir, and even showed efficacy against a thymidine kinase-deficient strain of HSV-1. []
ANone: The incorporation of this compound into DNA can be visualized using various techniques that leverage its reactivity in click chemistry. For instance, reaction with a fluorescent tetrazine probe via the inverse electron demand Diels-Alder reaction allows for the fluorescent labeling and detection of VdU-modified DNA. [, ] This method has been successfully employed for imaging cellular DNA synthesis. [, ]
ANone: The synthesis of this compound marked a significant milestone, opening up avenues for investigating its biological properties. [] Subsequent research led to the discovery of its antiviral activity, particularly against herpesviruses. [] The development of (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR) as a highly potent anti-herpes agent further highlighted the therapeutic potential of this class of compounds. [, ] More recently, the utilization of this compound in bioorthogonal click chemistry reactions has expanded its applications in DNA labeling and bioconjugation strategies. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{3-[2-(5-Ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-1h-indol-2-yl} 1-methyl 4a-[2-(5-ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-9-methyl-3,4,4a,9-tetrahydro-2h-carbazole-1,4-dicarboxylate](/img/structure/B1214798.png)







![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214814.png)
![2-[4-Chloro-2-methyl-5-(2-pyridinylsulfamoyl)phenoxy]acetamide](/img/structure/B1214817.png)


